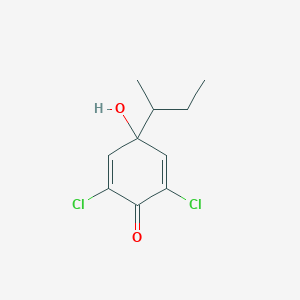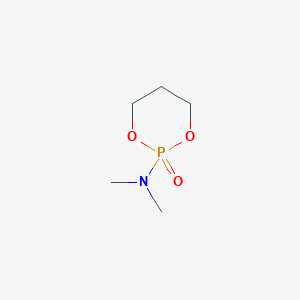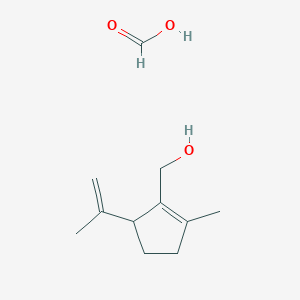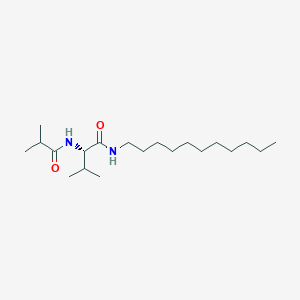
4-(Butan-2-yl)-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butan-2-yl)-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with butan-2-yl, dichloro, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of a suitable precursor, followed by the introduction of the butan-2-yl group. One common method involves the reaction of 2,6-dichlorophenol with butan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Butan-2-yl)-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Butan-2-yl)-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butan-2-yl)-2,6-dichlorophenol
- 4-(Butan-2-yl)-2,6-dichlorocyclohexanol
- 4-(Butan-2-yl)-2,6-dichlorocyclohexanone
Uniqueness
4-(Butan-2-yl)-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61305-83-7 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
4-butan-2-yl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-6(2)10(14)4-7(11)9(13)8(12)5-10/h4-6,14H,3H2,1-2H3 |
InChI Key |
JPAVFOFDJIRTFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C=C(C(=O)C(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, 2,2'-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester](/img/structure/B14570241.png)
![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]](/img/structure/B14570249.png)

![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-phenyl-](/img/structure/B14570281.png)




![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14570324.png)


![Propane, 2-methyl-1,3-bis(methylthio)-2-[(methylthio)methyl]-](/img/structure/B14570345.png)

